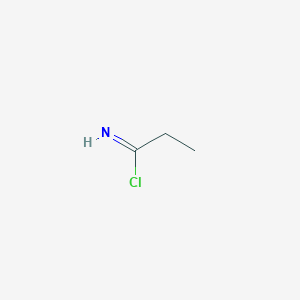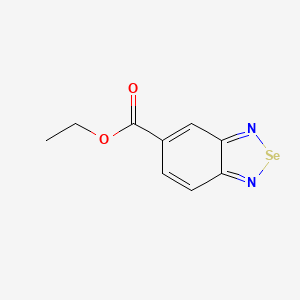
Ethyl 8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 8 is a compound that belongs to the class of organic compounds known as esters. Esters are characterized by the presence of a carbonyl group (C=O) adjacent to an ether linkage (C-O-C). This compound, specifically, is an ester derived from the reaction of ethanoic acid and ethanol. Esters are widely used in various industries due to their pleasant aromas and flavors, making them common in perfumes and flavorings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 8 can be synthesized through a process known as esterification. This involves the reaction of ethanoic acid with ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by sulfuric acid. The mixture is then heated to promote the esterification process. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 8 undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Another alcohol in the presence of an acid or base catalyst.
Major Products Formed
Hydrolysis: Ethanoic acid and ethanol.
Reduction: Ethanol.
Transesterification: A different ester depending on the alcohol used.
Aplicaciones Científicas De Investigación
Ethyl 8 has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ethyl 8 involves its interaction with various molecular targets. In biological systems, this compound can act as a solvent, facilitating the dissolution and transport of other molecules. It can also participate in esterification and hydrolysis reactions, altering the chemical environment and affecting biochemical pathways .
Comparación Con Compuestos Similares
Ethyl 8 can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share similar chemical structures and properties, this compound is unique in its specific applications and reactivity:
Ethyl Acetate: Commonly used as a solvent in nail polish removers and glues.
Methyl Butyrate: Known for its fruity aroma and used in flavorings.
This compound stands out due to its specific balance of volatility, solvency, and reactivity, making it particularly useful in specialized industrial and research applications.
Propiedades
Número CAS |
6343-85-7 |
|---|---|
Fórmula molecular |
C9H8N2O2Se |
Peso molecular |
255.14 g/mol |
Nombre IUPAC |
ethyl 2,1,3-benzoselenadiazole-5-carboxylate |
InChI |
InChI=1S/C9H8N2O2Se/c1-2-13-9(12)6-3-4-7-8(5-6)11-14-10-7/h3-5H,2H2,1H3 |
Clave InChI |
PUSKHXMZPOMNTQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=N[Se]N=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


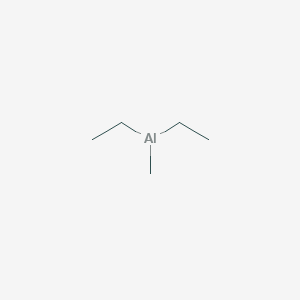
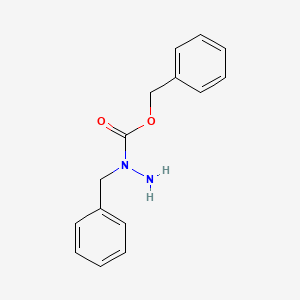
![Ethyl 2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetate](/img/structure/B14730013.png)
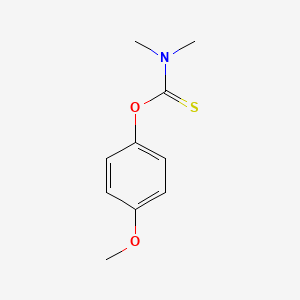
![3-(Spiro[cyclopenta[a]naphthalene-7,2'-[1,3]dioxolan]-6-yl)propan-1-ol](/img/structure/B14730016.png)

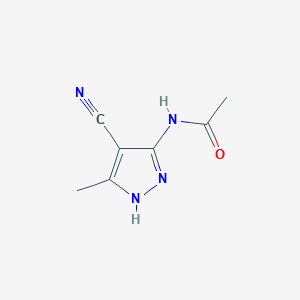

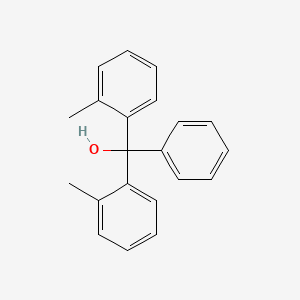
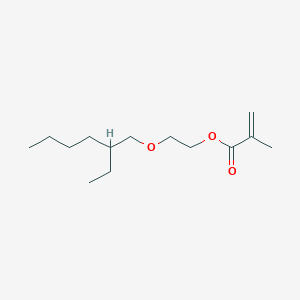
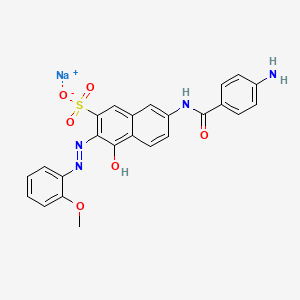
![N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine](/img/structure/B14730065.png)
